molecular formula C16H16O2 B129655 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one CAS No. 6966-21-8

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

Katalognummer: B129655
CAS-Nummer: 6966-21-8
Molekulargewicht: 240.3 g/mol
InChI-Schlüssel: YOUWVLSTAZVPHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is an organic compound with a complex structure that includes both hydroxyphenyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one typically involves the condensation of 4-hydroxybenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzophenone.

    Reduction: Formation of 1-(4-hydroxyphenyl)-2-phenylbutanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the activity of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one can be compared with other similar compounds such as:

    4-Hydroxybenzophenone: Similar structure but lacks the butanone moiety.

    1-(4-Hydroxyphenyl)-2-phenylethanone: Similar structure but with a shorter carbon chain.

    4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group but with an acetic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

IUPAC Name

1-(4-hydroxyphenyl)-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUWVLSTAZVPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280805
Record name 1-(4-hydroxyphenyl)-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-21-8
Record name NSC18751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-hydroxyphenyl)-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanone, 1-(4-hydroxyphenyl)-2-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.264.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

25.4 G. (0.10 mole) 1-(4'-methoxyphenyl)-2-phenyl-n-butan-1-one and 34.5 g. (0.30 mole) pyridine hydrochloride are melted and refluxed at 220° C. for one hour while being agitated. The melt while still liquid is poured into ice water and the precipitate dissolved in 400 ml. ether. After washing the etheric solution with water, it is shaken out with 1 N sodium hydroxide solution. The aqueous alkaline solution is acidified with 5 N hydrochlc.ric acid and extracted with 500 ml. ether. The organic phase is washed with water and dried over sodium sulfate. The solvent is removed in vacuo and the crude product is crystallized from dilute ethanol. Obtained are colorless crystals having a melting point of 131° C.; Rf 0.45 [toluene/ethyl acetate (9/1)]; yield: 16.3 g. (68%).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 5.0 L round bottom flask was charged with 164.2 (1.00 mol) (±)-2-phenylbutyric acid (III) and 110.3 g (1.02 mol) anisole and anhydrous toluene (575 mL) and stirred until dissolved. The resulting solution was cooled to 10° C. and 367.5 g (1.75 mol) TFAA added such that the temperature did not rise above 15° C. The solution was heated to 35° C. for 1 h then at 40° C. for 72 h. The solution was cooled to 20° C. and toluene (1300 mL) added followed by 2N NaOH (1.80 mol) with external cooling and vigorous stirring at a rate such that the reaction temperature did not rise above 35° C. The mixture was stirred for 1 h and the pH then adjusted to 10 by addition of 2N NaOH. The aqueous layer was removed and the upper organic layer was washed with H2O (900 mL). The aqueous layer was removed and the toluene layer concentrated to ˜1000 mL via atmospheric distillation. This solution was then quickly added to a stirred mixture of 266.7 g AlCl3 (2.00 mol) and anhydrous toluene (900 mL) at 70° C. The solution was stirred at 70° C. for 1 h, cooled to 15° C., and then added to water (1000 mL, 15° C.) with cooling such that the temperature did not exceed 40° C. After complete addition and cooling to 25° C., EtOAc (900 mL) was added and then stirred for 5 minutes. The lower aqueous layer was removed and the organic layer washed with water (1000 mL). The organic layer was concentrated under reduced pressure (˜60° C.) to ˜1000 mL. The solution was then cooled to 50° C. and hexanes (660 mL) added while maintaining an internal temperature of >50° C. The solution was then cooled slowly to 10° C. during which time crystallization occurred. The mixture was stirred for an additional 30 minutes and filtered through a medium glass fritted funnel and the filter cake washed with cold hexanes (330 mL). The material was dried to constant weight in a vacuum oven at 40° C. to yield 183.1 g (76%) of 8 as a cream solid; mp 127-129° C.; 1HNMR (400 MHz, DMSO-d6): δ 0.80 (t, J=7.3 Hz, 3H), 1.69 (h, J=7.2 Hz, 1H), 2.04 (h, J=7.2 Hz, 1H), 4.62 (t, J=7.2 Hz, 1H), 6.79 (d, J=8.7 Hz, 2H), 7.15-7.33 (m, 5H), 7.91 (d, J=8.7 Hz, 2H), 10.32 (s, 1H).
Quantity
1300 mL
Type
solvent
Reaction Step One
[Compound]
Name
164.2
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110.3 g
Type
reactant
Reaction Step Two
Quantity
575 mL
Type
solvent
Reaction Step Two
Name
Quantity
367.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.8 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
266.7 g
Type
reactant
Reaction Step Six
Quantity
900 mL
Type
solvent
Reaction Step Six
Name
Quantity
900 mL
Type
solvent
Reaction Step Seven
Name
Quantity
1000 mL
Type
solvent
Reaction Step Eight
Name
Yield
76%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.